![molecular formula C9H12BrNO2 B2638752 3-Amino-2-(4-bromophenyl)propane-1,2-diol CAS No. 1934914-07-4](/img/structure/B2638752.png)
3-Amino-2-(4-bromophenyl)propane-1,2-diol
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Overview
Description
3-Amino-2-(4-bromophenyl)propane-1,2-diol is a chemical compound with the molecular formula C9H12BrNO2 . It is a derivative of 3-Amino-1,2-propanediol (APD), which is synthesized by reacting 3-chloro-1,2-propanediol (CPD) with ammonia in an alkaline environment by adding sodium hydroxide .
Synthesis Analysis
The synthesis of 3-Amino-1,2-propanediol (APD), a related compound, involves the reaction of 3-chloro-1,2-propanediol (CPD) with ammonia in an alkaline environment by adding sodium hydroxide . The product then undergoes a series of purification steps . A similar process may be used for the synthesis of 3-Amino-2-(4-bromophenyl)propane-1,2-diol, with additional steps to introduce the bromophenyl group.Scientific Research Applications
- Application : 3-Amino-2-(4-bromophenyl)propane-1,2-diol serves as a reactant in the synthesis of lipid-like delivery molecules (lipidoids) for RNA interference (RNAi) therapeutics .
- Application : Researchers use this compound as a starting material to synthesize various cationic polymers and α-helical polypeptides for gene delivery .
- Application : 3-Amino-2-(4-bromophenyl)propane-1,2-diol is involved in the preparation of iohexol, a non-ionic contrast medium used in X-ray CT imaging .
RNA Interference (RNAi) Therapeutics
Gene Delivery Systems
Contrast Agents in X-ray Computed Tomography (CT)
Specialty Materials Synthesis
Research and Development (R&D)
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of lipid-like delivery molecules (lipidoids) for rna interference (rnai) therapeutics . This suggests that the compound could interact with RNA molecules or associated proteins.
Mode of Action
It’s known that similar compounds can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the structure and function of the compound’s targets.
Biochemical Pathways
Based on its potential role in rna interference (rnai) therapeutics , it could be inferred that the compound may affect pathways related to gene expression and regulation.
Result of Action
If the compound does indeed play a role in rna interference (rnai) therapeutics , it could potentially lead to the silencing of specific genes, thereby influencing cellular function and phenotype.
properties
IUPAC Name |
3-amino-2-(4-bromophenyl)propane-1,2-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2/c10-8-3-1-7(2-4-8)9(13,5-11)6-12/h1-4,12-13H,5-6,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCFDADAODIEAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)(CO)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-(4-bromophenyl)propane-1,2-diol |
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